molecular formula C44H90O B13348234 1-(Docosyloxy)docosane

1-(Docosyloxy)docosane

Cat. No.: B13348234
M. Wt: 635.2 g/mol
InChI Key: JPPRXACMNPYJNK-UHFFFAOYSA-N
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Description

1-(Docosyloxy)docosane is a long-chain aliphatic ether with the molecular formula C44H90O . It is a derivative of docosane, where one hydrogen atom is replaced by a docosyloxy group. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.

Major Products Formed:

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(Docosyloxy)docosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.

Comparison with Similar Compounds

    Docosane (C22H46): A straight-chain alkane with similar thermal properties but lacks the ether linkage.

    Docosanol (C22H46O): An aliphatic alcohol used in antiviral creams, differing in its functional group.

    Behenic Acid (C22H44O2): A fatty acid with similar chain length but different chemical properties due to the presence of a carboxyl group.

Uniqueness: 1-(Docosyloxy)docosane stands out due to its ether linkage, which imparts unique chemical reactivity and physical properties. This makes it more versatile in applications requiring specific interactions with lipid membranes and other organic compounds.

Properties

Molecular Formula

C44H90O

Molecular Weight

635.2 g/mol

IUPAC Name

1-docosoxydocosane

InChI

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

JPPRXACMNPYJNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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